molecular formula C20H26O3 B8257710 Triptinin B

Triptinin B

Cat. No.: B8257710
M. Wt: 314.4 g/mol
InChI Key: FBHMVUCYIROVOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triptinin B involves several key steps, including demethylation at C4, carboxylation at C3, and hydroxylation at C14 . These reactions are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of adventitious root cultures of Tripterygium regelii, have shown promise in producing diterpenoids like this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Triptinin B undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Triptinin B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying diterpenoid biosynthesis and chemical transformations.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving leukotrienes.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other medical conditions.

Mechanism of Action

Triptinin B exerts its effects primarily through its action as a leukotriene D4 antagonist. It binds to leukotriene receptors, inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition helps reduce inflammation and other related symptoms. The molecular targets and pathways involved include the leukotriene receptor pathway and various downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific action as a leukotriene D4 antagonist, which sets it apart from other diterpenoids like triptolide and celastrol that have broader mechanisms of action. Its specific molecular structure and functional groups also contribute to its distinct biological activities .

Properties

IUPAC Name

8-hydroxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11(2)13-5-8-17-15(18(13)21)6-7-16-12(3)14(19(22)23)9-10-20(16,17)4/h5,8,11,16,21H,6-7,9-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHMVUCYIROVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC2(C1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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